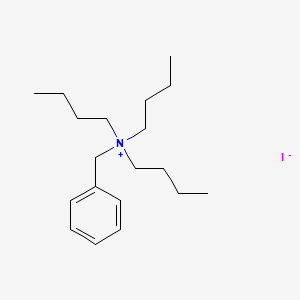
L-Arginine-7-amido-4-methylcoumarin hydrochloride
Descripción general
Descripción
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a protease substrate . It is a specific substrate for cathepsin H and not for cathepsin L and B . It has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
Molecular Structure Analysis
The empirical formula of L-Arginine-7-amido-4-methylcoumarin hydrochloride is C16H21N5O3 . Its molecular weight is 331.37 . The SMILES string representation of the molecule isCl.CC1=CC(=O)Oc2cc(NC(=O)C@@HCCCNC(N)=N)ccc12 . Chemical Reactions Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate of cathepsin H for the quantitative determination of activity . It is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .Physical And Chemical Properties Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a powder . It is soluble in acetic acid: water (1:1) at 50 mg/mL, clear, colorless to light yellow . It should be stored at temperatures below -20°C .Aplicaciones Científicas De Investigación
Protein-Protein Interactions Study
L-Arginine-7-amido-4-methylcoumarin hydrochloride (L-Arg-AMC-Cl) is utilized in the study of protein-protein interactions. It acts as a fluorescent probe that helps in investigating the structure and function of proteins, which is crucial for understanding the complex signaling pathways and interactions within cells .
Enzyme Kinetics Analysis
This compound is also applied in enzyme kinetics research. By serving as a substrate, it allows researchers to measure enzyme activity, understand enzyme behavior, and determine reaction rates, which are fundamental aspects of biochemical studies .
Receptor Binding Assays
In receptor binding assays, L-Arg-AMC-Cl is used to study the binding affinity and kinetics of receptors. This is important for drug discovery and pharmacology, where understanding how substances interact with receptors can lead to the development of new medications .
Cathepsin H Substrate
It serves as a specific substrate for cathepsin H, an enzyme found in rat muscle homogenate and sarcoplasmic extract. This specificity allows for targeted studies of cathepsin H’s role in various biological processes .
Arginine Aminopeptidase Substrate
L-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii, aiding in the study of these enzymes’ functions in different organisms .
Fluorescent Probe for Biomolecules
As a fluorescent probe, this compound facilitates investigations into nucleic acids and other biomolecules’ structure and function, providing insights into their roles in health and disease .
Mecanismo De Acción
Target of Action
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .
Mode of Action
The interaction of L-Arginine-7-amido-4-methylcoumarin hydrochloride with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .
Biochemical Pathways
The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .
Pharmacokinetics
The compound is soluble in acetic acid and water , which suggests it may have good bioavailability
Result of Action
The molecular effect of L-Arginine-7-amido-4-methylcoumarin hydrochloride’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of L-Arginine-7-amido-4-methylcoumarin hydrochloride, can influence various cellular processes, including cell growth and repair .
Action Environment
The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.
Safety and Hazards
Direcciones Futuras
L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.
Propiedades
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
69304-16-1 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)

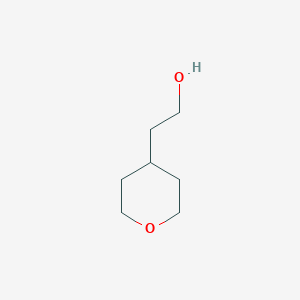
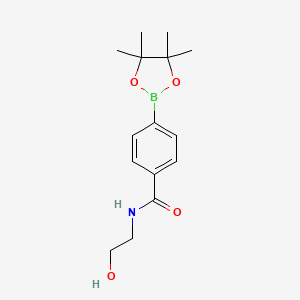
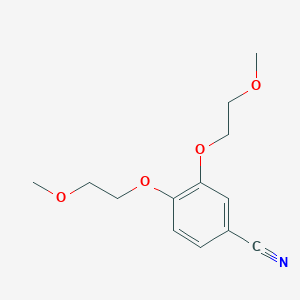

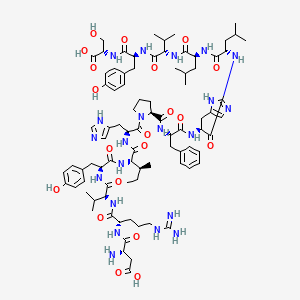
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)


![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

